molecular formula C6H6F3N3OS B2841845 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide CAS No. 22926-50-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B2841845
CAS RN: 22926-50-7
M. Wt: 225.19
InChI Key: SSKDCDFUABQWLH-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . It is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole scaffold is known to possess a wide range of biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to contribute to its low toxicity and great in vivo stability .

Scientific Research Applications

Versatile Intermediates for Chemical Synthesis

N-Acyl-3,3-difluoro-2-oxoindoles, related in functional group chemistry to the compound , have demonstrated versatility as intermediates in the preparation of various 2,2-difluorophenylacetic derivatives. These derivatives have applications ranging from pharmaceuticals to agricultural chemicals, showcasing the compound's potential as a precursor in synthetic organic chemistry (Boechat et al., 2008).

Pharmacological Research

Compounds structurally related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide have been explored for their pharmacological properties. For example, derivatives of 1,3,4-thiadiazole have been evaluated as anti-inflammatory and analgesic agents. Such studies indicate the potential of these compounds in the development of new therapeutic agents targeting inflammation and pain (Shkair et al., 2016).

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their anticancer activities, suggesting the utility of similar compounds in cancer research. Certain derivatives have shown promising cytotoxic activities against cancer cell lines, highlighting the potential application of these compounds in oncology (Çevik et al., 2020).

Insecticidal Properties

Research into the insecticidal properties of thiadiazole derivatives against agricultural pests like the cotton leafworm, Spodoptera littoralis, reveals the potential of such compounds in pest management strategies. These findings suggest that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide and its analogs could be explored for their utility in protecting crops from pest-related damages (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives can vary depending on the specific derivative and its biological activity. For example, some 1,3,4-thiadiazole derivatives have been found to exhibit anticonvulsant activity, which is highly effective and has less toxicity .

Future Directions

The 1,3,4-thiadiazole scaffold has shown promise in the development of new drugs due to its wide range of biological activities . Future research may focus on synthesizing new derivatives and investigating their biological activities to develop more effective and less toxic drugs.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3OS/c1-2-3-11-12-5(14-3)10-4(13)6(7,8)9/h2H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKDCDFUABQWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide

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